molecular formula C16H17BrN4O2 B11469163 5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B11469163
M. Wt: 377.24 g/mol
InChI Key: DIHVSULOHPSZJW-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination of the pyrimidine ring is carried out using brominating agents such as bromine or N-bromosuccinimide.

    Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Formation of the carboxamide group: The carboxamide group is introduced through amidation reactions, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Unique due to its specific substitution pattern and functional groups.

    Other pyrimidine derivatives: Compounds such as 5-bromo-2-(pyrrolidin-1-yl)pyrimidine and 5-bromo-N-(3-methoxyphenyl)pyrimidine-4-carboxamide share structural similarities but differ in their substitution patterns and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C16H17BrN4O2

Molecular Weight

377.24 g/mol

IUPAC Name

5-bromo-N-(3-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H17BrN4O2/c1-23-12-6-4-5-11(9-12)19-15(22)14-13(17)10-18-16(20-14)21-7-2-3-8-21/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,22)

InChI Key

DIHVSULOHPSZJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Br)N3CCCC3

Origin of Product

United States

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